An In-depth Technical Guide to 3-(4-Methylpiperazin-1-yl)butan-1-amine: Properties, Synthesis, and Applications in Medicinal Chemistry
An In-depth Technical Guide to 3-(4-Methylpiperazin-1-yl)butan-1-amine: Properties, Synthesis, and Applications in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Methylpiperazin-1-yl)butan-1-amine, with the CAS number 4553-30-4, is a diamine featuring a chiral butanamine backbone and a 1-methylpiperazine moiety.[1] This unique structural combination makes it a valuable building block in the synthesis of novel compounds with potential therapeutic applications. The piperazine ring is a well-established pharmacophore found in numerous approved drugs, conferring properties such as improved solubility and bioavailability.[2][3][4] The presence of a primary amine and a tertiary amine provides multiple points for chemical modification, allowing for the exploration of diverse chemical space in drug discovery programs. This guide provides a comprehensive overview of the known and predicted chemical properties, a plausible synthetic approach, and the potential applications of this compound in medicinal chemistry.
Chemical Structure and Identifiers
The chemical structure of 3-(4-Methylpiperazin-1-yl)butan-1-amine is characterized by a secondary methyl group on the butanamine chain, which introduces a chiral center.
Diagram of the chemical structure of 3-(4-Methylpiperazin-1-yl)butan-1-amine.
Caption: Chemical structure of 3-(4-Methylpiperazin-1-yl)butan-1-amine.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 4553-30-4 | [1] |
| Molecular Formula | C9H21N3 | [1] |
| Molecular Weight | 171.28 g/mol | [1] |
| InChI | InChI=1S/C9H21N3/c1-9(3-4-10)12-7-5-11(2)6-8-12/h9H,3-8,10H2,1-2H3 | [1] |
| InChIKey | GHMGCKSGDXYVEE-UHFFFAOYSA-N | [5] |
| SMILES | CC(CCN)N1CCN(C)CC1 | [1] |
| Synonyms | 3-(4-methyl-1-piperazinyl)-1-butanamine, 1-Piperazinepropanamine, .gamma.,4-dimethyl- | [1] |
Physicochemical Properties
Due to a lack of extensive experimental data in the public domain, many of the physicochemical properties of 3-(4-Methylpiperazin-1-yl)butan-1-amine are predicted based on its structure.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Notes and Rationale |
| Boiling Point | ~230-250 °C | Primary and secondary amines exhibit hydrogen bonding, leading to higher boiling points than alkanes of similar molecular weight.[6][7] The presence of two amine groups would further elevate the boiling point. |
| Melting Point | Not available | As a small, potentially liquid molecule at room temperature, the melting point is likely to be low. |
| Solubility | Miscible in water and polar organic solvents | The presence of multiple nitrogen atoms capable of hydrogen bonding with water suggests good water solubility, a common feature of small amines.[8] |
| pKa | Primary amine: ~10.5, Tertiary amine: ~9.5 | The primary amine is expected to be more basic than the tertiary amine due to steric hindrance around the tertiary nitrogen. |
| LogP | -0.1 | The negative LogP value indicates that the compound is hydrophilic, consistent with its predicted water solubility.[5] |
Proposed Synthesis Pathway
A plausible and efficient synthesis of 3-(4-Methylpiperazin-1-yl)butan-1-amine can be envisioned through a reductive amination pathway, a robust and widely used method in medicinal chemistry for the formation of C-N bonds.
Retrosynthetic Analysis
The target molecule can be disconnected at the C-N bond formed between the butanamine backbone and the piperazine ring. This leads to 1-methylpiperazine and a suitable four-carbon electrophile with a protected amine, such as a nitro or azido group. A more direct approach involves the reductive amination of a ketone with a protected amine, followed by deprotection.
Forward Synthesis
A practical forward synthesis can be proposed starting from commercially available 4-aminobutan-2-one (or a protected version).
Step-by-step Experimental Protocol (Proposed):
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Reductive Amination:
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To a solution of 4-aminobutan-2-one hydrochloride (1 equivalent) and 1-methylpiperazine (1.1 equivalents) in a suitable solvent such as methanol or dichloromethane, add a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents) portion-wise at room temperature.
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The reaction is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Rationale: Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for reductive aminations, as it does not readily reduce the ketone starting material in the absence of the amine.
-
-
Work-up and Purification:
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
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The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is then purified by column chromatography on silica gel to afford the desired 3-(4-Methylpiperazin-1-yl)butan-1-amine.
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Diagram of the proposed synthesis workflow.
Caption: Proposed synthesis of 3-(4-Methylpiperazin-1-yl)butan-1-amine.
Predicted Spectroscopic Data
Table 3: Predicted Spectroscopic Data
| Spectrum | Predicted Features | Rationale |
| 1H NMR | ~0.9-1.1 ppm (d, 3H): -CH3 on butanamine. ~1.3-1.8 ppm (m, 2H): -CH2-CH2NH2. ~2.2-2.4 ppm (s, 3H): -NCH3 on piperazine. ~2.4-2.8 ppm (m, 8H): Piperazine ring protons. ~2.7-3.0 ppm (m, 2H): -CH2NH2. ~2.8-3.2 ppm (m, 1H): -CH(CH3)-. (Broad singlet): -NH2 protons (exchangeable). | The chemical shifts are estimated based on the electronic environment of the protons. The methyl group on the butanamine chain will be a doublet due to coupling with the adjacent methine proton. The N-methyl group on the piperazine will be a singlet. The piperazine ring protons will appear as a complex multiplet. The primary amine protons will likely be a broad singlet that can exchange with D2O. |
| 13C NMR | ~20-25 ppm: -CH3 on butanamine. ~35-40 ppm: -CH2-CH2NH2. ~45-50 ppm: -NCH3 on piperazine. ~50-55 ppm: Piperazine ring carbons. ~40-45 ppm: -CH2NH2. ~55-60 ppm: -CH(CH3)-. | The chemical shifts of the carbon atoms are influenced by their hybridization and proximity to electronegative nitrogen atoms. Carbons closer to nitrogen will be deshielded and appear at a higher chemical shift. |
| IR | 3300-3500 cm-1 (m, two bands): N-H stretch (primary amine). 2900-3000 cm-1 (s): C-H stretch (aliphatic). 1590-1650 cm-1 (m): N-H bend (primary amine). 1000-1200 cm-1 (m): C-N stretch. | The presence of a primary amine will give rise to two characteristic N-H stretching bands. The C-H stretching of the alkyl groups will be prominent. The N-H bending and C-N stretching vibrations are also expected in their typical regions. |
Applications in Drug Development
The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of therapeutic agents targeting the central nervous system (CNS), as well as in antiviral, and anticancer drugs.[4][9] The structural features of 3-(4-Methylpiperazin-1-yl)butan-1-amine make it a promising building block for the synthesis of new chemical entities with potential therapeutic value.
-
CNS-active Agents: The 1-methylpiperazine group is a common feature in many CNS drugs. The basic nitrogen of the piperazine can be protonated at physiological pH, which can be crucial for interacting with biological targets such as G-protein coupled receptors (GPCRs).
-
Linker Moiety: The butanamine chain can act as a flexible linker to connect the piperazine core to other pharmacophoric groups. The primary amine provides a convenient handle for further derivatization through amide bond formation, reductive amination, or other nitrogen-based chemistries.
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Modulation of Physicochemical Properties: The introduction of the 3-(4-Methylpiperazin-1-yl)butan-1-amine moiety into a lead compound can modulate its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug-like properties.
While no specific drug containing this exact fragment has been identified in the public literature, its structural alerts suggest high potential for use in the development of novel therapeutics.
Safety and Handling
Specific safety and handling data for 3-(4-Methylpiperazin-1-yl)butan-1-amine is limited. However, based on the properties of similar small amines, the following precautions should be taken:
-
Health Hazards: Assumed to be corrosive and may cause skin and eye irritation or burns. Inhalation may cause respiratory tract irritation.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Conclusion
3-(4-Methylpiperazin-1-yl)butan-1-amine is a valuable and versatile chemical building block with significant potential in drug discovery and development. Its combination of a chiral butanamine linker and a 1-methylpiperazine core offers multiple avenues for chemical modification and the potential to favorably influence the pharmacokinetic and pharmacodynamic properties of new therapeutic agents. While there is a notable lack of publicly available experimental data for this compound, this guide provides a solid foundation of predicted properties and a plausible synthetic route to encourage its further investigation and application by the scientific community.
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